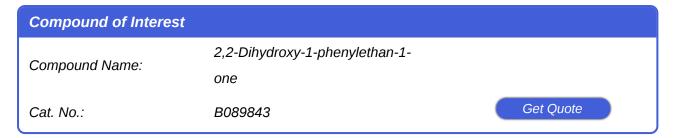


Spectroscopic Profile of 2,2-dihydroxy-1-phenylethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-dihydroxy-1-phenylethan-1-one**, also known as phenylglyoxal monohydrate. This compound, with the CAS number 1075-06-5, is a valuable intermediate in pharmaceutical synthesis.[1] This document presents available spectroscopic data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: 2,2-dihydroxy-1-phenylethan-1-one
- Synonyms: Phenylglyoxal monohydrate, Dioxyacetophenone[2][3]
- Molecular Formula: C₈H₈O₃[2]
- Molecular Weight: 152.15 g/mol [2]
- Appearance: White to light yellow or pinkish powder[1]
- Melting Point: 76-79 °C[1]
- Boiling Point: 142 °C at 125 mmHg[1]



Spectroscopic Data

The structural elucidation of **2,2-dihydroxy-1-phenylethan-1-one** is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of **2,2-dihydroxy-1-phenylethan-1-one** is characterized by the presence of hydroxyl, carbonyl, and aromatic functionalities. While a publicly available, fully assigned spectrum is limited, the expected absorption bands are summarized in the table below. The presence of a broad O-H stretching band is indicative of the dihydroxy group, and the strong carbonyl absorption confirms the ketone functionality.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (gem-diol)
3100-3000	Medium	Aromatic C-H stretch
1680-1660	Strong	C=O stretch (ketone)
1600-1450	Medium to Weak	C=C stretch (aromatic ring)
1300-1000	Medium	C-O stretch
750-690	Strong	Aromatic C-H bend (monosubstituted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. In solution, **2,2-dihydroxy-1-phenylethan-1-one** can exist in equilibrium with its aldehyde form, which may be reflected in the NMR spectra.[4]

A predicted ¹H NMR spectrum in D₂O suggests the presence of aromatic protons and a methine proton.[5] The chemical shifts of the hydroxyl protons are often broad and may exchange with deuterium in deuterated solvents.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0-7.8	m	2H	Aromatic (ortho- protons)
~7.6-7.4	m	3H	Aromatic (meta- and para-protons)
~6.0	S	1H	-CH(OH)2
Variable	br s	2H	-ОН

Note: Predicted data. Actual chemical shifts and multiplicities may vary depending on the solvent and concentration.

No experimental ¹³C NMR data for **2,2-dihydroxy-1-phenylethan-1-one** is readily available. The expected chemical shifts are based on the functional groups present in the molecule.

Chemical Shift (δ) ppm	Assignment
~195	C=O (ketone)
~135-128	Aromatic carbons
~95	-C(OH)2

Note: Predicted data based on typical chemical shift ranges.

Mass Spectrometry (MS)

The mass spectrum of the anhydrous form, phenylglyoxal (C₈H₆O₂), is available from the NIST WebBook. In the mass spectrometer, the hydrated form, **2,2-dihydroxy-1-phenylethan-1-one**, is expected to readily lose a molecule of water (18 amu) upon ionization. Therefore, the mass spectrum will be dominated by fragments of the anhydrous phenylglyoxal.

The electron ionization (EI) mass spectrum of phenylglyoxal shows a prominent molecular ion peak at m/z = 134. The base peak at m/z = 105 corresponds to the benzoyl cation $[C_6H_5CO]^+$,



formed by the cleavage of the C-C bond between the two carbonyl groups. Another significant fragment is observed at m/z = 77, corresponding to the phenyl cation $[C_6H_5]^+$.

m/z	Relative Intensity	Assignment
134	High	[M]+ (Molecular ion of Phenylglyoxal)
105	100 (Base Peak)	[C ₆ H ₅ CO] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Solid Film Method):

- A small amount of **2,2-dihydroxy-1-phenylethan-1-one** (approximately 10-20 mg) is dissolved in a minimal amount of a volatile solvent such as acetone or dichloromethane.
- A single, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate is placed on a clean surface.
- A drop of the prepared solution is applied to the surface of the salt plate.
- The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the plate.
- The salt plate is then mounted in the sample holder of the FT-IR spectrometer.

Data Acquisition:

 A background spectrum of the empty sample compartment is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.



- The sample spectrum is then acquired by passing an infrared beam through the prepared solid film.
- The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

- Approximately 5-10 mg of 2,2-dihydroxy-1-phenylethan-1-one is accurately weighed and placed in a clean, dry NMR tube.
- About 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated water (D₂O)) is added to the NMR tube to dissolve the sample.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
- The tube is capped and gently agitated to ensure complete dissolution and a homogenous solution.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- The free induction decay (FID) signal is acquired and then Fourier-transformed to obtain the NMR spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):



- A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample is heated under high vacuum to induce vaporization.
- The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).
- This bombardment leads to the ejection of an electron from the molecule, forming a
 positively charged molecular ion (M+) and subsequent fragment ions.

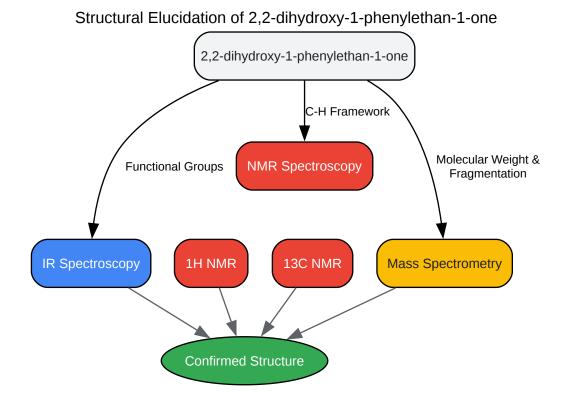
Mass Analysis and Detection:

- The resulting ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **2,2-dihydroxy-1-phenylethan-1-one** using the described spectroscopic methods.





Click to download full resolution via product page

Caption: Workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Spectral Database for Organic Compounds Wikipedia [en.wikipedia.org]
- 4. Spectral Database for Organic Compounds SDB Departamento de Química Inorgánica [um.es]
- 5. Phenylglyoxal [webbook.nist.gov]







To cite this document: BenchChem. [Spectroscopic Profile of 2,2-dihydroxy-1-phenylethan-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089843#spectroscopic-data-of-2-2-dihydroxy-1-phenylethan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com